![molecular formula C17H24N2O4 B2937522 1-[(Tert-butoxy)carbonyl]-3-[(1-phenylethyl)amino]azetidine-3-carboxylic acid CAS No. 2085689-72-9](/img/structure/B2937522.png)
1-[(Tert-butoxy)carbonyl]-3-[(1-phenylethyl)amino]azetidine-3-carboxylic acid
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Overview
Description
Molecular Structure Analysis
The InChI Code for this compound is 1S/C9H16N2O4/c1-8(2,3)15-7(14)11-4-9(10,5-11)6(12)13/h4-5,10H2,1-3H3,(H,12,13) . This code provides a specific representation of the molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 216.24 . It is a solid at room temperature .Scientific Research Applications
Synthesis of Enantiopure Azetidine Derivatives
Azetidine-2-carboxylic acid (Aze) analogs, including various heteroatomic side chains, have been synthesized for studying the influence of conformation on peptide activity. These compounds serve as valuable tools in peptide synthesis, enabling the exploration of peptide structure-activity relationships. The synthesis process involves multiple steps, including regioselective allylation, tosylation, intramolecular N-alkylation, and protection/deprotection strategies to obtain enantiopure azetidine derivatives (Sajjadi & Lubell, 2008).
Development of Anticancer Agents
Functionalized amino acid derivatives, including azetidine-based compounds, have shown promising in vitro cytotoxicity against human cancer cell lines. These compounds, evaluated for their potential as anticancer agents, highlight the utility of azetidine derivatives in medicinal chemistry for designing new therapeutic agents (Kumar et al., 2009).
Applications in Organic Synthesis
Tert-Butyl phenylazocarboxylates, including tert-butyloxycarbonyl groups, act as versatile building blocks for synthetic organic chemistry, enabling nucleophilic substitutions and radical reactions. These reactions facilitate the synthesis of complex molecules, showcasing the utility of such compounds in organic synthesis and drug development (Jasch et al., 2012).
Gram-Scale Synthesis of Azetidine Derivatives
The development of methodologies for the gram-scale synthesis of protected 3-haloazetidines demonstrates the scalability of producing azetidine derivatives. These intermediates are crucial for the diversified synthesis of azetidine-3-carboxylic acids, underlining the importance of azetidine scaffolds in pharmaceutical research (Ji et al., 2018).
Safety and Hazards
The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(1-phenylethylamino)azetidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-12(13-8-6-5-7-9-13)18-17(14(20)21)10-19(11-17)15(22)23-16(2,3)4/h5-9,12,18H,10-11H2,1-4H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNOSXGJZOXRFJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2(CN(C2)C(=O)OC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Tert-butoxycarbonyl)-3-[(1-phenylethyl)amino]azetidine-3-carboxylic acid |
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